

# **TP0463518** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TP0463518 |           |
| Cat. No.:            | B611446   | Get Quote |

# **In-Depth Technical Guide: TP0463518**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**TP0463518** is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). By inhibiting the degradation of HIF-α subunits, particularly HIF-2α, **TP0463518** leads to the stabilization and accumulation of HIF-2α, which in turn promotes the transcription of target genes, most notably erythropoietin (EPO). This mechanism of action makes **TP0463518** a promising therapeutic agent for the treatment of anemia, particularly in the context of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **TP0463518**.

# **Chemical Structure and Properties**

**TP0463518** is a complex organic molecule with the formal name N-[[1-[[6-(4-chlorophenoxy)-3-pyridinyl]methyl]-1,2,5,6-tetrahydro-4-hydroxy-2-oxo-3-pyridinyl]carbonyl]-glycine. Its chemical identity and key physicochemical properties are summarized in the tables below.

## **Table 1: Chemical Identification of TP0463518**



| Identifier        | Value                                                                                                            |  |
|-------------------|------------------------------------------------------------------------------------------------------------------|--|
| Formal Name       | N-[[1-[[6-(4-chlorophenoxy)-3-pyridinyl]methyl]-1,2,5,6-tetrahydro-4-hydroxy-2-oxo-3-pyridinyl]carbonyl]-glycine |  |
| IUPAC Name        | (1-((6-(4-chlorophenoxy)pyridin-3-yl)methyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonyl)glycine       |  |
| CAS Number        | 1558021-37-6[1]                                                                                                  |  |
| Molecular Formula | C20H18CIN3O6[1]                                                                                                  |  |
| SMILES            | O=C(O)CNC(=O)C1=C(O)CCN(Cc2ccc(oc3ccc(Cl)cc3)nc2)C1=O                                                            |  |
| InChl Key         | HMMHKGLPKAQOOH-UHFFFAOYSA-N                                                                                      |  |

Table 2: Physicochemical Properties of TP0463518

| Property         | Value                                                                          | Reference |
|------------------|--------------------------------------------------------------------------------|-----------|
| Molecular Weight | 431.83 g/mol                                                                   |           |
| Appearance       | Solid powder                                                                   | [2]       |
| Purity           | ≥98%                                                                           | [1]       |
| UV/Vis (λmax)    | 231, 274 nm                                                                    | [1]       |
| Solubility       | DMSO: ~25-40 mg/mL, DMF:<br>~30 mg/mL, Sparingly soluble<br>in aqueous buffers | [1]       |
| Storage          | -20°C for long-term storage                                                    | [1]       |
| Stability        | ≥ 4 years at -20°C                                                             | [1]       |

# **Mechanism of Action and Signaling Pathway**

**TP0463518** functions as a pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) signaling pathway. In normoxic



## Foundational & Exploratory

Check Availability & Pricing

conditions, PHDs hydroxylate specific proline residues on the HIF- $\alpha$  subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. By inhibiting PHDs, **TP0463518** prevents the degradation of HIF- $\alpha$ , allowing it to accumulate, translocate to the nucleus, and heterodimerize with HIF- $\beta$ . This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. A primary target gene is erythropoietin (EPO), a hormone that stimulates red blood cell production. **TP0463518** has been shown to specifically induce EPO production in the liver.





Click to download full resolution via product page



Caption: TP0463518 inhibits PHD enzymes, leading to HIF- $2\alpha$  stabilization and increased EPO production.

# **Biological Properties and In Vitro Activity**

**TP0463518** is a potent inhibitor of human PHD isoforms 1, 2, and 3, with a particularly high affinity for PHD2. This inhibition leads to the stabilization of HIF- $\alpha$  and the subsequent upregulation of HIF target genes, such as EPO.

Table 3: In Vitro Inhibitory Activity of TP0463518

| Target Enzyme | Potency (IC50 / Ki)      | Species | Reference |
|---------------|--------------------------|---------|-----------|
| Human PHD1    | IC <sub>50</sub> = 18 nM | Human   |           |
| Human PHD2    | K <sub>i</sub> = 5.3 nM  | Human   |           |
| Human PHD3    | IC50 = 63 nM             | Human   |           |
| Monkey PHD2   | IC50 = 22 nM             | Monkey  |           |

# In Vivo Pharmacology

In vivo studies in various animal models have demonstrated the efficacy of **TP0463518** in stimulating erythropoiesis and ameliorating anemia.

## Table 4: In Vivo Efficacy of TP0463518 in Animal Models



| Animal Model                           | Dosing                           | Key Findings                                                                                              | Reference |
|----------------------------------------|----------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Normal Mice                            | 5 mg/kg                          | Significantly increased serum EPO levels.                                                                 | [1]       |
| Normal Rats                            | 20 mg/kg                         | Significantly increased serum EPO levels.                                                                 | [2]       |
| 5/6 Nephrectomized<br>Rats (CKD model) | 10 mg/kg                         | Increased serum EPO<br>levels and raised<br>hemoglobin levels.                                            | [1]       |
| Bilaterally<br>Nephrectomized Rats     | 20 mg/kg                         | Raised serum EPO<br>concentration from 0<br>to 180 pg/mL,<br>indicating liver-specific<br>EPO production. |           |
| PG-PS-induced<br>Anemia Rats           | 10 mg/kg, once daily for 6 weeks | Significantly increased hematocrit values.                                                                | -         |

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide representative methodologies for key experiments involving **TP0463518**.

# Representative In Vitro PHD2 Inhibition Assay (Time-Resolved FRET)

This protocol describes a common method for assessing the inhibitory activity of compounds against PHD2.

- · Reagents and Materials:
  - Recombinant human PHD2 enzyme
  - HIF-1α peptide substrate with a biotin tag



- Europium-labeled anti-hydroxylation antibody
- Streptavidin-conjugated acceptor fluorophore
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 μM 2-oxoglutarate, 100 μM FeSO<sub>4</sub>, 2 mM ascorbate)
- TP0463518 stock solution in DMSO
- 384-well assay plates
- Procedure:
  - 1. Prepare serial dilutions of **TP0463518** in DMSO.
  - 2. Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.
  - 3. Add the PHD2 enzyme and HIF-1 $\alpha$  peptide substrate to the wells and incubate to allow for the enzymatic reaction to proceed.
  - 4. Stop the reaction by adding EDTA.
  - 5. Add the europium-labeled antibody and streptavidin-acceptor conjugate and incubate to allow for binding.
  - 6. Read the plate on a time-resolved fluorescence reader, measuring the FRET signal.
  - 7. Calculate the percent inhibition for each concentration of **TP0463518** and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

# Representative HIF-2α Stabilization Assay (Western Blot)

This protocol outlines the steps to visualize the stabilization of HIF- $2\alpha$  in cells treated with **TP0463518**.





#### Click to download full resolution via product page

**Caption:** Workflow for detecting HIF-2α stabilization by Western blot after **TP0463518** treatment.

### Cell Culture and Treatment:

- Culture a suitable cell line (e.g., HepG2) in appropriate media and conditions.
- Treat the cells with various concentrations of TP0463518 or DMSO (vehicle control) for a specified time (e.g., 4-8 hours).
- Lysate Preparation and Protein Quantification:
  - Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  - Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

#### Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against HIF-2α overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.



 Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as β-actin, should also be probed to ensure equal protein loading.

# Representative 5/6 Nephrectomy Animal Model for CKD-induced Anemia

This surgical model is widely used to induce chronic kidney disease and subsequent anemia in rodents.

- Animals:
  - o Male Sprague-Dawley rats (or other suitable strain) are typically used.
- Surgical Procedure (Two-step):
  - Step 1: Anesthetize the animal. Make a flank incision to expose the left kidney. Ligate two
    of the three branches of the renal artery to induce infarction of two-thirds of the kidney.
  - Step 2 (one week later): Anesthetize the animal. Make a flank incision on the right side and perform a complete right nephrectomy.
- Post-operative Care and Study Initiation:
  - Provide appropriate analgesia and monitor the animals for recovery.
  - Allow several weeks for the development of stable chronic kidney disease and anemia, which can be monitored by measuring blood urea nitrogen (BUN), creatinine, and hemoglobin levels.
- Compound Administration and Monitoring:
  - Once the disease model is established, administer TP0463518 (e.g., by oral gavage) or vehicle daily for a specified duration.
  - Monitor hematological parameters (hemoglobin, hematocrit, red blood cell count) and serum EPO levels at regular intervals throughout the study.



### Conclusion

**TP0463518** is a potent and specific inhibitor of HIF prolyl hydroxylases with a well-defined mechanism of action. Its ability to stabilize HIF-2α and stimulate endogenous erythropoietin production, primarily in the liver, has been demonstrated in both in vitro and in vivo models. The data summarized in this guide highlight the potential of **TP0463518** as a novel therapeutic agent for the treatment of anemia associated with chronic kidney disease and other conditions characterized by impaired erythropoiesis. Further research and clinical development are warranted to fully elucidate its therapeutic utility and safety profile in human patients.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 2. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [TP0463518 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611446#tp0463518-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com